3-Bromobenzoylacetonitrile
Overview
Description
3-Bromobenzoylacetonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated benzonitrile derivatives and their synthesis, which can provide insights into the chemistry of related compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .
Synthesis Analysis
The synthesis of brominated benzonitrile derivatives can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another method includes the bromodeboronation of aryl boronic acids to form 2-bromo-3-fluorobenzonitrile . Additionally, an improved synthesis of a bromomethylthiazolyl-ethynyl derivative of benzonitrile was achieved using a new synthon for Sonogashira coupling . These methods highlight the versatility of bromobenzonitriles in chemical synthesis and their potential as precursors for various chemical transformations.
Molecular Structure Analysis
The molecular structure of bromobenzonitrile derivatives can be complex and is often determined by the nature of the substituents and the reaction conditions. For example, the reaction of anthranilic acids with o-bromomethylphenylacetonitrile can lead to different products depending on the temperature and substituents, indicating the sensitivity of the molecular structure to reaction parameters . The molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds also shows the importance of functional groups and their interactions in defining the molecular structure .
Chemical Reactions Analysis
Bromobenzonitrile derivatives participate in a variety of chemical reactions. Nitrodibromoacetonitrile, for example, reacts with alkenes, aromatic compounds, amines, and sulfides to form products derived from bromine or nitrocyanocarbene . The synthesis of tritiated bromobenzene derivatives involves exchange-tritiation, diazotization, and Sandmeyer coupling . Furthermore, the regioselective bromocyclization of 2-alkynylbenzoic acids leads to the formation of 3-(bromomethylene)isobenzofuran-1(3H)-ones, demonstrating the reactivity of brominated benzonitriles in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzonitrile derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-Bromobenzoylacetonitrile, they do provide information on related compounds. For example, the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde suggests that the presence of a bromine atom can facilitate the formation of heterocyclic compounds . The reactivity of these compounds in various chemical reactions, as well as their potential to form supramolecular assemblies, indicates that bromobenzonitriles have significant chemical versatility, which can be exploited in the design of new materials and pharmaceuticals .
Scientific Research Applications
Application in Organic & Biomolecular Chemistry
- Summary of the Application: 3-Bromobenzoylacetonitrile is used as a benzylic brominating reagent in the process of photochemical benzylic bromination. This process is part of the Wohl–Ziegler reaction, which is a well-used method within synthetic organic photochemistry .
- Methods of Application or Experimental Procedures: The reactivity of 3-Bromobenzoylacetonitrile has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates. This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .
- Results or Outcomes: The application of 3-Bromobenzoylacetonitrile in this context was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Application in the Synthesis of 3-(Bromoacetyl)coumarins
- Summary of the Application: 3-Bromobenzoylacetonitrile is used in the synthesis of 3-(bromoacetyl)coumarin derivatives. These derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
- Methods of Application or Experimental Procedures: The synthesis of 3-(bromoacetyl)coumarin derivatives involves the use of 3-Bromobenzoylacetonitrile as a starting point. These derivatives are then used to produce a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
- Results or Outcomes: The 3-(bromoacetyl)coumarin derivatives have shown biological activities such as antiproliferative and antimicrobial activities. They are also promising inhibitors of type 2 diabetes mellitus. In addition, numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Application in the Synthesis of Bioactive Heterocyclic Scaffolds
- Summary of the Application: 3-Bromobenzoylacetonitrile is used in the synthesis of various bioactive heterocyclic scaffolds. These scaffolds are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
- Methods of Application or Experimental Procedures: The synthesis involves the use of 3-Bromobenzoylacetonitrile as a starting point. These scaffolds are then used to produce a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
- Results or Outcomes: The bioactive heterocyclic scaffolds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities . In addition, numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Safety And Hazards
properties
IUPAC Name |
3-(3-bromophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFNSHGLANEMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373580 | |
Record name | 3-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzoylacetonitrile | |
CAS RN |
70591-86-5 | |
Record name | 3-Bromobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-bromophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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